molecular formula C22H40N2Sn B15173156 Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)- CAS No. 919079-44-0

Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)-

Cat. No.: B15173156
CAS No.: 919079-44-0
M. Wt: 451.3 g/mol
InChI Key: MNLILPPRZZRGSD-CZEDPBFNSA-N
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Description

The compound Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)- is a structurally complex pyridine derivative. Its core structure combines a pyridine ring substituted at the 3-position with a stereospecific (2S)-1-methyl-2-pyrrolidinyl group and at the 4-position with a tributylstannyl (Sn(C₄H₉)₃) moiety.

The 3-[(2S)-1-methyl-2-pyrrolidinyl] group is characteristic of nicotine, a naturally occurring alkaloid with historical use as a pesticide and pharmacological agent . However, specific studies on this compound’s synthesis, reactivity, or toxicity are absent in the provided evidence, necessitating comparisons with structurally related analogs.

Properties

CAS No.

919079-44-0

Molecular Formula

C22H40N2Sn

Molecular Weight

451.3 g/mol

IUPAC Name

tributyl-[3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-4-yl]stannane

InChI

InChI=1S/C10H13N2.3C4H9.Sn/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;3*1-3-4-2;/h2,6,8,10H,3,5,7H2,1H3;3*1,3-4H2,2H3;/t10-;;;;/m0..../s1

InChI Key

MNLILPPRZZRGSD-CZEDPBFNSA-N

Isomeric SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=NC=C1)[C@@H]2CCCN2C

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=NC=C1)C2CCCN2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)- typically involves multi-step organic reactionsThe tributylstannyl group is then introduced via a stannylation reaction, often using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of magnetically recoverable catalysts can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also interact with biological targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Applications/Reactivity
Target Compound C₂₂H₄₁N₂Sn* ~452.14† 3-[(2S)-1-methyl-2-pyrrolidinyl], 4-SnBu₃ N/A Likely used in Stille coupling; potential dual biological/synthetic roles
Nicotine (3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine) C₁₀H₁₄N₂ 162.23 3-[(2S)-1-methyl-2-pyrrolidinyl] 54-11-5 Former pesticide (withdrawn), pharmacological agent
4-(Tributylstannyl)pyridine C₁₇H₃₁NSn 368.14 4-SnBu₃ 124252-41-1 Stille coupling reagent in organic synthesis
2-(4-Methylpiperazin-1-yl)-4-(tributylstannyl)pyrimidine C₂₀H₃₈N₃Sn 440.30 2-piperazinyl, 4-SnBu₃ N/A Synthetic intermediate; modified heterocycle for drug discovery
4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-nitropyridine C₁₇H₂₇IN₂O₃Si 518.30 3-iodo, 5-nitro, silyl-protected pyrrolidinyl N/A Intermediate for functionalized pyridines; silyl groups aid in protection/deprotection

*Estimated formula: Combines nicotine’s C₁₀H₁₄N₂ with tributylstannyl (C₁₂H₂₇Sn).
†Calculated from nicotine (162.23) + tributylstannyl (305.91).

Structural Analogues

Difference: Lacks the 4-tributylstannyl group, limiting its utility in synthetic chemistry. Nicotine’s historical use as a pesticide was discontinued due to toxicity .

4-(Tributylstannyl)pyridine (CAS 124252-41-1) Similarity: Contains the 4-SnBu₃ group, enabling participation in Stille couplings.

Heterocyclic Stannyl Derivatives (e.g., pyrimidine in EP 3 950 692 A1)

  • Similarity : Tributylstannyl group facilitates cross-coupling reactions.
  • Difference : Pyrimidine core and 4-methylpiperazinyl substituent alter electronic properties and solubility compared to pyridine derivatives .

Functional Analogues

Silyl-Protected Pyrrolidinylpyridines (e.g., )

  • Similarity : Pyrrolidinyl groups are common in bioactive compounds; silyl or stannyl groups enhance synthetic versatility.
  • Difference : Silyl ethers (e.g., tert-butyldimethylsilyl) are hydrolytically stable protecting groups, whereas stannyl groups enable bond-forming reactions .

Nicotine Sulfate

  • Similarity : Derived from nicotine, retains pyrrolidinylpyridine core.
  • Difference : Sulfate salt improves stability but eliminates the stannyl group’s synthetic utility .

Research Findings and Limitations

  • Synthetic Utility : The tributylstannyl group in the target compound likely enables cross-coupling reactions for constructing complex molecules, similar to 4-(tributylstannyl)pyridine .
  • Biological Activity: The pyrrolidinyl group may impart nicotine-like interactions with nicotinic acetylcholine receptors, though the stannyl group’s toxicity (common in organotin compounds) could limit pharmacological applications .
  • Data Gaps: No direct studies on the target compound were found. Comparisons rely on structural analogs, highlighting the need for experimental validation of reactivity, stability, and toxicity.

Biological Activity

Pyridine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)- is particularly noteworthy for its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies.

  • Molecular Formula : C14H20N2O
  • Molecular Weight : 312.32 g/mol
  • CAS Number : 3275-73-8
  • IUPAC Name : (2S,3S)-2,3-dihydroxybutanedioic acid; 3-[(2S)-1-methylpyrrolidin-2-yl]pyridine

The biological activity of this compound largely stems from its ability to interact with various biological targets. Pyridine derivatives often function as enzyme inhibitors or modulators, affecting pathways associated with diseases such as cancer and neurodegenerative disorders.

Key Mechanisms:

  • Enzyme Inhibition : Compounds similar to this pyridine derivative have been shown to inhibit enzymes involved in metabolic pathways, potentially leading to reduced tumor growth.
  • Receptor Modulation : Pyridine derivatives can act on neurotransmitter receptors, influencing synaptic transmission and offering neuroprotective effects.

Biological Activity Overview

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neurons against oxidative stress
AntimicrobialExhibits activity against various bacterial strains
AntioxidantScavenges free radicals

Case Studies and Research Findings

  • Anticancer Effects : A study demonstrated that the compound significantly inhibits cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
  • Neuroprotective Properties : Research indicated that the compound could protect neuronal cells from oxidative damage induced by glutamate toxicity. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
  • Antimicrobial Activity : In vitro studies revealed that this pyridine derivative exhibits bactericidal effects against Gram-positive bacteria, making it a candidate for developing new antibiotics .

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